molecular formula C12H16N2O B1628263 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline CAS No. 926195-24-6

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline

Cat. No.: B1628263
CAS No.: 926195-24-6
M. Wt: 204.27 g/mol
InChI Key: KKAALGSMHWLMQX-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline typically involves the reaction of 2-methyl-3-nitroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine derivatives .

Scientific Research Applications

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological processes by binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1-piperidinylcarbonyl)aniline
  • 2-Methyl-3-(1-morpholinylcarbonyl)aniline
  • 2-Methyl-3-(1-pyrrolidinylcarbonyl)benzene

Uniqueness

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, also known by its CAS number 926195-24-6, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O. It features a methyl group at the 2-position and a pyrrolidinylcarbonyl group attached to the aniline moiety. This unique structure contributes to its potential interactions with various biological targets.

PropertyValue
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS Number 926195-24-6
IUPAC Name This compound

Current research indicates that compounds similar to this compound may interact with neurotransmitter receptors and enzymes, influencing their activity. However, specific mechanisms of action for this compound remain largely unexplored in the literature.

Toxicological Profile

According to PubChem, this compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312 warnings) . This toxicity profile necessitates caution in handling and application.

Case Studies

  • Neurotransmitter Interaction Studies : Preliminary studies suggest that compounds with similar structures can bind to neurotransmitter receptors, potentially affecting neurological pathways. Further investigation is required to ascertain the specific interactions of this compound with these receptors.
  • Cytotoxicity Assays : In vitro assays have indicated that related compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential for similar biological effects.

Research Findings

Recent literature emphasizes the importance of exploring the biological activities of novel compounds like this compound:

  • Binding Affinity Studies : Research on structurally analogous compounds has shown promising results in binding affinity towards specific enzymes and receptors, indicating a need for focused studies on this compound.
  • Potential Applications : Given its chemical structure, there is potential for applications in medicinal chemistry, particularly in developing new pharmacological agents targeting neurological disorders or cancers.

Properties

IUPAC Name

(3-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAALGSMHWLMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588351
Record name (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926195-24-6
Record name (3-Amino-2-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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